molecular formula C5H8N4O2S B115439 4-(2-Aminoethylamino)-1,2,5-thiadiazole-3-carboxylic acid CAS No. 153391-48-1

4-(2-Aminoethylamino)-1,2,5-thiadiazole-3-carboxylic acid

Cat. No.: B115439
CAS No.: 153391-48-1
M. Wt: 188.21 g/mol
InChI Key: QDOAUVZJPROPMC-UHFFFAOYSA-N
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Description

4-(2-Aminoethylamino)-1,2,5-thiadiazole-3-carboxylic acid is a heterocyclic compound containing nitrogen and sulfur atoms. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both amino and carboxylic acid functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethylamino)-1,2,5-thiadiazole-3-carboxylic acid typically involves the reaction of 2-aminoethylamine with 1,2,5-thiadiazole-3-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Industrial methods may also incorporate additional purification steps to remove any impurities and to obtain the compound in its purest form.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethylamino)-1,2,5-thiadiazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted thiadiazole derivatives.

Scientific Research Applications

4-(2-Aminoethylamino)-1,2,5-thiadiazole-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethylamino)-1,2,5-thiadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives, such as:

  • 2-Amino-1,3,4-thiadiazole
  • 2-Methyl-1,3,4-thiadiazole
  • 2-Phenyl-1,3,4-thiadiazole

Uniqueness

4-(2-Aminoethylamino)-1,2,5-thiadiazole-3-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which provide versatility in chemical reactions and potential applications. Its specific structure and properties distinguish it from other thiadiazole derivatives, making it a valuable compound for various research and industrial purposes.

Properties

CAS No.

153391-48-1

Molecular Formula

C5H8N4O2S

Molecular Weight

188.21 g/mol

IUPAC Name

4-(2-aminoethylamino)-1,2,5-thiadiazole-3-carboxylic acid

InChI

InChI=1S/C5H8N4O2S/c6-1-2-7-4-3(5(10)11)8-12-9-4/h1-2,6H2,(H,7,9)(H,10,11)

InChI Key

QDOAUVZJPROPMC-UHFFFAOYSA-N

SMILES

C(CNC1=NSN=C1C(=O)O)N

Canonical SMILES

C(CNC1=NSN=C1C(=O)O)N

Synonyms

1,2,5-Thiadiazole-3-carboxylicacid,4-[(2-aminoethyl)amino]-(9CI)

Origin of Product

United States

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